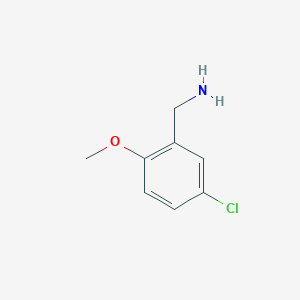

(5-Chloro-2-methoxyphenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGGUFCYUVFLJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573969 | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181473-92-7 | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (5-Chloro-2-methoxyphenyl)methanamine

CAS Number: 896127-80-3 Hydrochloride Salt CAS Number: 350480-55-6

This technical guide provides an in-depth overview of (5-Chloro-2-methoxyphenyl)methanamine, a key chemical intermediate with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, and analytical characterization.

Chemical Properties and Data

This compound is a substituted benzylamine derivative. Its structure features a benzene ring substituted with a chloro group at position 5, a methoxy group at position 2, and a methanamine group. The hydrochloride salt is a common form for handling and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO | PubChemLite[1] |

| Molecular Weight | 171.62 g/mol | ChemicalBook |

| IUPAC Name | This compound | Sigma-Aldrich[2] |

| Physical Form | White to off-white powder or crystals (Hydrochloride salt) | Sigma-Aldrich[2] |

| Purity | ≥95% | Sigma-Aldrich[2] |

Synthesis

A documented method for the synthesis of this compound involves the reduction of a benzonitrile precursor.[3]

Experimental Protocol: Reduction of 2-Methoxy-5-chlorobenzonitrile

This protocol is based on the reduction of the corresponding benzonitrile using a powerful reducing agent like Lithium Aluminum Hydride (LAH) in an ethereal solvent such as Tetrahydrofuran (THF).

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2-Methoxy-5-chlorobenzonitrile

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl) in diethyl ether (for hydrochloride salt formation, optional)

Procedure:

-

A solution of 2-methoxy-5-chlorobenzonitrile in anhydrous THF is added dropwise to a stirred suspension of Lithium Aluminum Hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water, while maintaining cooling in an ice bath.

-

The resulting precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation or column chromatography.

-

For the preparation of the hydrochloride salt, the purified free base is dissolved in diethyl ether and treated with a solution of HCl in diethyl ether. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Analytical Data

Characterization of the synthesized this compound is crucial to confirm its identity and purity.

| Analysis Type | Data |

| ¹H NMR (CDCl₃, 400MHz) δ | 7.24 (m, 1H), 7.19 (d, J=2.6 & 8.6Hz, 1H), 6.79 (d, J=8.7Hz, 1H), 3.82 (s, 2H), 2.02 (bs, 2H), 3.85 (s, 3H, OCH₃)[3] |

Note: The patent literature reports ¹H NMR data that includes signals (4.04(t, 2H), 1.45(t, 3H)) corresponding to an ethoxy group, which is inconsistent with the named methoxy product. The expected chemical shift for the methoxy group is around 3.85 ppm.

Applications in Drug Discovery

This compound serves as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its structural motifs are found in compounds investigated as inhibitors of various enzymes. For instance, it has been incorporated into arylpropionamide and related analogs designed as Factor XIa inhibitors, which are targets for anticoagulant therapies.[3]

Experimental Workflow: Use as a Synthetic Intermediate

The general workflow for utilizing this compound in the synthesis of a target molecule, for example, an amide derivative, is depicted below.

Caption: General workflow for amide synthesis.

This workflow illustrates a common synthetic transformation where the primary amine of this compound is acylated to form an amide bond. The specific conditions (coupling reagents, base, solvent, temperature) would be optimized depending on the specific carboxylic acid or acyl chloride being used. This highlights its role as a versatile intermediate in the construction of diverse molecular libraries for screening and drug development.

References

- 1. PubChemLite - this compound hydrochloride (C8H10ClNO) [pubchemlite.lcsb.uni.lu]

- 2. This compound hydrochloride | 350480-55-6 [sigmaaldrich.com]

- 3. CN101341129B - Arylpropionamide, arylacrylamide, arylpropynamide, or arylmethylurea analogs as factor xia inhibitors - Google Patents [patents.google.com]

(5-Chloro-2-methoxyphenyl)methanamine molecular structure

An In-depth Technical Guide on the Molecular Structure of (5-Chloro-2-methoxyphenyl)methanamine

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed information on this compound.

Molecular Identity and Physicochemical Properties

This compound is a substituted benzylamine derivative. Its core structure consists of a benzene ring substituted with a chlorine atom, a methoxy group, and an aminomethyl group. The hydrochloride salt is a common form for handling and storage.[1]

| Identifier | Value | Source |

| IUPAC Name | This compound | Inferred from hydrochloride salt[1] |

| CAS Number | 181473-92-7 | |

| Molecular Formula | C8H10ClNO | [1] |

| Molecular Weight | 171.62 g/mol | Calculated from formula |

| InChI Key | OPBLMGOXNGWHTM-UHFFFAOYSA-N | [1] (for hydrochloride) |

| SMILES | COC1=C(C=C(C=C1)Cl)CN | Inferred from name |

Note: Some identifiers are for the hydrochloride salt of the compound, as it is more commonly cataloged.[1]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound illustrates the connectivity of its atoms. The phenyl ring is substituted at positions 1, 2, and 5 with the aminomethyl, methoxy, and chloro groups, respectively.

References

An In-depth Technical Guide to the Spectral Data of (5-Chloro-2-methoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectral data for (5-Chloro-2-methoxyphenyl)methanamine, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of public experimental data for this specific molecule, this document focuses on predicted spectral characteristics for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Chemical Structure

This compound possesses a substituted benzene ring with a chlorogroup, a methoxy group, and a methanamine group. The relative positions of these substituents are crucial for interpreting its spectral data.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the benzylic protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H | ~ 7.2 | d | 1H |

| Aromatic H | ~ 7.1 | dd | 1H |

| Aromatic H | ~ 6.8 | d | 1H |

| Methoxy (-OCH₃) | ~ 3.8 | s | 3H |

| Methylene (-CH₂-) | ~ 3.7 | s | 2H |

| Amine (-NH₂) | ~ 1.5 (variable) | s (broad) | 2H |

d: doublet, dd: doublet of doublets, s: singlet

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.

| Carbon | Predicted Chemical Shift (ppm) |

| Quaternary C (Ar-O) | ~ 156 |

| Quaternary C (Ar-CH₂) | ~ 135 |

| Aromatic CH | ~ 128 |

| Quaternary C (Ar-Cl) | ~ 125 |

| Aromatic CH | ~ 124 |

| Aromatic CH | ~ 111 |

| Methoxy (-OCH₃) | ~ 55 |

| Methylene (-CH₂) | ~ 42 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3400 - 3250 | Medium |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium-Strong |

| N-H (Amine) | Scissoring | 1650 - 1580 | Medium |

| C-O (Aryl Ether) | Asymmetric Stretch | 1275 - 1200 | Strong |

| C-O (Aryl Ether) | Symmetric Stretch | 1075 - 1020 | Medium |

| C-N (Amine) | Stretch | 1250 - 1020 | Medium |

| C-Cl (Aryl Halide) | Stretch | 1100 - 1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be employed.

Expected Molecular Ion Peak: The monoisotopic mass of C₈H₁₀ClNO is approximately 171.05 g/mol . The molecular ion peak (M⁺) would be expected at m/z 171, with an M+2 peak at m/z 173 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.

Predicted Major Fragmentation Pathways: The fragmentation of benzylamines under EI is well-documented.[1] Key fragmentation pathways for this compound would likely include:

-

Loss of the amino group: Cleavage of the C-N bond to form a stable benzylic cation.

-

Alpha-cleavage: Fission of the bond adjacent to the nitrogen atom.

-

Loss of the methoxy group: Elimination of a methyl radical followed by rearrangement.

-

Loss of chlorine: Cleavage of the C-Cl bond.

| m/z | Possible Fragment | Notes |

| 171/173 | [C₈H₁₀ClNO]⁺ | Molecular ion |

| 156 | [C₇H₇ClO]⁺ | Loss of -NH₂ |

| 141 | [C₇H₇O]⁺ | Loss of -NH₂ and Cl |

| 125 | [C₈H₈NO]⁺ | Loss of Cl |

| 91 | [C₇H₇]⁺ | Tropylium ion (from further fragmentation) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data. Instrument-specific parameters may need to be optimized.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a clean 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.[2]

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[3]

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply the sample to the crystal and ensure good contact.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).[4] The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow Diagrams

The following diagrams illustrate the general workflow for spectral data analysis and the logical relationships in identifying a chemical structure.

Caption: A generalized workflow for acquiring and interpreting spectral data.

Caption: Logical flow for confirming a chemical structure using spectral data.

References

- 1. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. agilent.com [agilent.com]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on the Solubility and Stability of (5-Chloro-2-methoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-methoxyphenyl)methanamine is a substituted benzylamine that serves as a potential building block in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in research and development. This guide outlines the standard methodologies for characterizing the solubility and stability of this compound, in line with regulatory expectations for new chemical entities.

Physicochemical Properties

A summary of the predicted or known physicochemical properties of this compound is presented below. These parameters are crucial for designing solubility and stability studies.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₈H₁₀ClNO | - |

| Molecular Weight | 171.63 g/mol | - |

| Appearance | Likely a solid or liquid at room temperature | General knowledge |

| pKa (amine) | Estimated 8.5 - 9.5 | Predicted based on benzylamine structure |

| LogP | Estimated 2.0 - 3.0 | Predicted based on structure |

Solubility Assessment

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. Both kinetic and thermodynamic solubility are important parameters in drug discovery and development.

Predicted Solubility Profile

Based on its structure, this compound is expected to be a weakly basic compound. Its solubility is therefore predicted to be pH-dependent, with higher solubility in acidic conditions where the primary amine is protonated. In neutral and basic media, the free base is expected to be less soluble in aqueous solutions. The compound is anticipated to have good solubility in organic solvents like methanol, ethanol, DMSO, and acetonitrile.

Experimental Protocols for Solubility Determination

Kinetic solubility is often measured in early drug discovery to obtain a rapid assessment.[1] This method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[1][2]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.

-

Incubation: Shake the plate at room temperature for 1 to 2 hours.[3]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.[1] Alternatively, the plate can be centrifuged, and the supernatant analyzed by UV-Vis spectroscopy or LC-MS to quantify the dissolved compound.[3]

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent at equilibrium.[4] It is considered the "true" solubility and is crucial for pre-formulation and formulation development.[1][4]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 2, 5, 7.4, and 9) and organic solvents.

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.[3]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a validated stability-indicating HPLC-UV method.[5][6] A calibration curve prepared with known concentrations of the compound is used for quantification.

Data Presentation: Solubility

| Solvent/Buffer System | Solubility Type | Method | Predicted Solubility |

| Phosphate Buffered Saline (pH 7.4) | Kinetic | Nephelometry/LC-MS | Low to Moderate |

| Simulated Gastric Fluid (pH ~1.2) | Thermodynamic | HPLC-UV | High |

| Simulated Intestinal Fluid (pH ~6.8) | Thermodynamic | HPLC-UV | Moderate |

| Water | Thermodynamic | HPLC-UV | Low |

| Methanol | Thermodynamic | HPLC-UV | High |

| Ethanol | Thermodynamic | HPLC-UV | High |

| Acetonitrile | Thermodynamic | HPLC-UV | High |

| Dimethyl Sulfoxide (DMSO) | Thermodynamic | HPLC-UV | Very High |

Stability Assessment

Stability testing is essential to understand how the quality of a chemical entity changes over time under the influence of environmental factors such as temperature, humidity, and light.[7] This is a critical component of drug development and is mandated by regulatory agencies.[8][9]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[10][11] These studies are also crucial for developing and validating a stability-indicating analytical method.[12][13]

As a substituted benzylamine, this compound may be susceptible to the following degradation pathways:

-

Oxidation: The primary amine and the benzylic carbon are potential sites of oxidation, which could lead to the formation of imines, aldehydes, or N-oxides.[10][14]

-

Hydrolysis: While the amine itself is not readily hydrolyzed, impurities from the synthesis could be. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.[15]

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80 °C for several hours. Neutralize the solution before analysis.[11]

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60-80 °C for several hours. Neutralize the solution before analysis.[11]

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.[10]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for an extended period.

-

Photostability: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][16][17] A dark control should be run in parallel.

Stability-Indicating Method Development

A stability-indicating HPLC method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation and separate it from all its degradation products.[18][19]

Protocol Outline:

-

Column Selection: A C18 reversed-phase column is typically a good starting point.

-

Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is common. The pH of the aqueous phase should be optimized for the best separation.

-

Detector Wavelength Selection: The UV detection wavelength should be chosen at the λmax of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Long-Term Stability Studies

Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life.[20]

Protocol:

-

Batch Selection: At least three primary batches of the compound should be used.[7]

-

Storage Conditions: Samples are stored under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.[20][21]

-

Testing Frequency: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated) and analyzed using the validated stability-indicating HPLC method.[20][22]

-

Data Analysis: The data is analyzed to determine the rate of change of the compound's purity and the formation of any degradation products.

Data Presentation: Stability

Forced Degradation Summary:

| Stress Condition | Reagents/Conditions | Observation |

| Acid Hydrolysis | 0.1 N HCl, 80 °C, 8 hrs | Expected to be stable |

| Base Hydrolysis | 0.1 N NaOH, 80 °C, 8 hrs | Expected to be stable |

| Oxidation | 3% H₂O₂, RT, 24 hrs | Potential for degradation |

| Thermal | 80 °C, 72 hrs | Expected to be stable |

| Photostability | ICH Q1B light exposure | Potential for degradation |

Long-Term Stability Testing Plan (Example):

| Storage Condition | Time Points (Months) | Tests to be Performed |

| 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 | Appearance, Assay, Purity (HPLC) |

| 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 | Appearance, Assay, Purity (HPLC) |

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for determining kinetic and thermodynamic solubility.

Caption: Workflow for stability assessment of a new chemical entity.

Conclusion

While specific experimental data for this compound is not publicly available, this guide provides a comprehensive framework for its solubility and stability characterization based on established pharmaceutical industry standards and scientific principles. The described protocols for kinetic and thermodynamic solubility, forced degradation, and long-term stability studies, coupled with the development of a validated stability-indicating HPLC method, will generate the necessary data to understand and control the quality of this compound for its intended use in research and development. The predicted pH-dependent solubility and potential for oxidative and photolytic degradation should be key areas of focus during experimental investigation.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. enamine.net [enamine.net]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 6. evotec.com [evotec.com]

- 7. pharma.gally.ch [pharma.gally.ch]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]

- 10. ijrpp.com [ijrpp.com]

- 11. rjptonline.org [rjptonline.org]

- 12. scispace.com [scispace.com]

- 13. ijtsrd.com [ijtsrd.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 16. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 17. ikev.org [ikev.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. database.ich.org [database.ich.org]

- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 22. japsonline.com [japsonline.com]

The Multifaceted Biological Activities of Substituted Benzylamines: A Technical Guide for Drug Discovery Professionals

Introduction

Substituted benzylamines represent a versatile class of organic compounds with a wide spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. The presence of a benzyl group attached to a nitrogen atom provides a core structure that can be readily modified with various substituents on both the aromatic ring and the nitrogen atom. These modifications allow for the fine-tuning of physicochemical properties and biological targets, leading to compounds with diverse therapeutic potential. This technical guide provides a comprehensive overview of the significant biological activities of substituted benzylamines, focusing on their antimicrobial, anticonvulsant, anticancer, and neuroprotective properties. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Antimicrobial Activity of Substituted Benzylamines

Substituted benzylamines have demonstrated notable efficacy against a range of microbial pathogens, including fungi and bacteria. Their mechanism of action, particularly in fungi, is often attributed to the inhibition of key enzymes involved in essential biosynthetic pathways.

Antifungal Activity

A significant class of antifungal benzylamines, such as butenafine, functions by inhibiting the enzyme squalene epoxidase.[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] Inhibition of squalene epoxidase leads to a depletion of ergosterol and a toxic accumulation of squalene, ultimately disrupting membrane integrity and resulting in fungal cell death.[2][3]

Table 1: Antifungal Activity of Selected Substituted Benzylamines

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Butenafine | Trichophyton rubrum | 0.004 - 0.015 | [1] |

| Terbinafine | Trichophyton rubrum | 0.001 - 0.006 | [1] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 2 | Staphylococcus aureus | 32 | [5] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 4 | Staphylococcus aureus | 32 | [5] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 8 | Staphylococcus aureus | 32 | [5] |

Antibacterial Activity

Certain substituted benzylamines have also shown promise as antibacterial agents. For instance, derivatives of 4-[4-(benzylamino)butoxy]-9H-carbazole have been found to effectively inhibit the growth of Gram-positive bacteria, particularly Staphylococcus aureus.[5][6][7] The mechanism for their antibacterial action is suggested to involve an increase in the permeability of the cellular membrane.[6]

Anticonvulsant Activity of Substituted Benzylamines

Substituted benzylamines have emerged as a promising class of anticonvulsant agents. A notable example is Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), which is a clinically approved antiepileptic drug.[8][9] Structure-activity relationship (SAR) studies have shown that small, non-bulky substituents at the 4'-position of the N-benzyl group generally lead to potent anticonvulsant activity in the maximal electroshock (MES) seizure test.[10]

Table 2: Anticonvulsant Activity of Selected Substituted Benzylamines

| Compound | Test Model | ED50 (mg/kg) | Reference |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide (Lacosamide) | MES (mice, i.p.) | 4.5 | [8][11] |

| N-benzyl-2-acetamido-3-ethoxypropionamide | MES (mice, i.p.) | 17.3 | [11] |

| (R)-N-(4'-Fluorobenzyl)-2-acetamido-3-methoxypropionamide | MES (mice, i.p.) | 3.8 | [10] |

| (R)-N-(4'-Chlorobenzyl)-2-acetamido-3-methoxypropionamide | MES (mice, i.p.) | 4.2 | [10] |

Anticancer Activity of Substituted Benzylamines

The anticancer potential of substituted benzylamines is an active area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest.[5][12][13] For example, 2-acetyl-benzylamine, isolated from Adhatoda vasica, has demonstrated significant cytotoxic properties against leukemia cells.[5] It induces cell cycle arrest and apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[5]

Table 3: Anticancer Activity of Selected Substituted Benzylamines

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-acetyl-benzylamine | MOLM-14 (Leukemia) | 400 (at 24h) | [5] |

| 2-acetyl-benzylamine | NB-4 (Leukemia) | 390 (at 24h) | [5] |

| 2-(pyrrolidin-1-yl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazole | Various cancer cell lines | 0.2 - 0.4 | [14] |

| 2-(3-thienyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole | Various cancer cell lines | 0.0024 - 0.21 | [14] |

Neuroprotective Effects of Substituted Benzylamines

Substituted benzylamines have also been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson's disease. Some derivatives act as monoamine oxidase B (MAO-B) inhibitors, which can increase dopamine levels in the brain. Additionally, certain benzyloxy-substituted derivatives have been shown to protect neuronal cells from neurotoxin-induced damage.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activities of substituted benzylamines.

Synthesis of Substituted Benzylamines via Reductive Amination

Reductive amination is a widely used and versatile method for the synthesis of substituted benzylamines.[15][16][17][18]

General Procedure:

-

Imine Formation: To a solution of the substituted benzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or THF), add the appropriate primary or secondary amine (1-1.2 equivalents). The reaction mixture is typically stirred at room temperature for 1-4 hours to facilitate the formation of the imine intermediate. In some cases, a catalytic amount of a weak acid (e.g., acetic acid) can be added to promote imine formation.

-

Reduction: The reducing agent, such as sodium borohydride (NaBH4) (1.5-2 equivalents), is then added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2-12 hours.

-

Work-up and Purification: The reaction is quenched by the addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired substituted benzylamine.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the MIC of antimicrobial agents.[19][20][21][22][23]

Procedure:

-

Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Compounds: The substituted benzylamine derivatives are serially diluted (two-fold) in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control well (microorganism without compound) and a negative control well (broth only) are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[24][25][26][27][28]

Procedure:

-

Animal Preparation: Male ICR mice (20-25 g) are used. The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Electrode Application: Corneal electrodes are placed on the eyes of the mouse after the application of a topical anesthetic.

-

Electrical Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes to induce a seizure.

-

Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of the hindlimb tonic extension is considered as protection.

-

ED50 Determination: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using statistical methods.

In Vitro Anticancer Activity using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[29][30][31][32][33]

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the substituted benzylamine derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Mechanisms of Action: Signaling Pathways and Visualizations

Understanding the molecular mechanisms by which substituted benzylamines exert their biological effects is crucial for rational drug design and development. This section provides a visual representation of some of the key signaling pathways involved.

Caption: Antifungal mechanism of substituted benzylamines via inhibition of squalene epoxidase.

Caption: Induction of apoptosis by anticancer substituted benzylamines.

Caption: General experimental workflow for MIC determination.

Substituted benzylamines are a rich source of biologically active compounds with significant therapeutic potential across various disease areas. Their synthetic tractability allows for extensive structural modifications, enabling the optimization of their activity and selectivity towards specific biological targets. This guide has provided a comprehensive overview of the antimicrobial, anticonvulsant, anticancer, and neuroprotective activities of this versatile class of molecules. The detailed experimental protocols and visual representations of key mechanisms of action are intended to facilitate further research and development in this exciting field. As our understanding of the structure-activity relationships and molecular targets of substituted benzylamines continues to grow, so too will their potential to yield novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 4. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9 H-carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9 H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-benzyl-N-methyldecan-1-amine, a phenylamine derivative isolated from garlic cloves, induces G2/M phase arrest and apoptosis in U937 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

- 19. benchchem.com [benchchem.com]

- 20. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scielo.br [scielo.br]

- 22. youtube.com [youtube.com]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. benchchem.com [benchchem.com]

- 25. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 26. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 27. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 28. meliordiscovery.com [meliordiscovery.com]

- 29. benchchem.com [benchchem.com]

- 30. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. atcc.org [atcc.org]

- 33. MTT assay overview | Abcam [abcam.com]

(5-Chloro-2-methoxyphenyl)methanamine Derivatives: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (5-Chloro-2-methoxyphenyl)methanamine derivatives in the field of medicinal chemistry. It covers their synthesis, biological evaluation, and mechanism of action, with a focus on their potential as therapeutic agents.

Core Concepts and Synthesis

Derivatives of this compound are a class of compounds that have garnered significant interest in medicinal chemistry, particularly in the development of anticancer agents. The core structure, consisting of a chlorinated and methoxylated phenyl ring attached to a methanamine, serves as a versatile scaffold for the synthesis of various bioactive molecules.

A common synthetic route for a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives begins with 5-chloro-2-methoxybenzoic acid. This starting material is reacted with an aniline derivative using a coupling reagent like ethyl chloroformate in the presence of a base such as triethylamine. The resulting amide is then chlorosulfonated, followed by reaction with various amines to yield a library of sulphonamide derivatives.[1][2]

Biological Activity: Anti-cancer Properties

Several derivatives of this compound have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. The biological efficacy of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50).

In Vitro Anti-proliferative Activity

A notable study synthesized a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives and evaluated their anti-proliferative effects on human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines.[1][2] One of the most potent compounds from this series, designated as 4j , was further tested against a broader panel of cancer cell lines, showing particular efficacy against human pancreatic carcinoma (MIA PaCa-2).[1][2]

| Compound | A2780 (IC50, µM) | HCT-116 (IC50, µM) | MIA PaCa-2 (IC50, µM) |

| 4j | ND | ND | Data indicates high sensitivity |

| Other derivatives | Data available in source | Data available in source | Not specified |

ND: Not Determined in the provided search results.

Another related structure, CHMFL-ALK/EGFR-050, which incorporates a (5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-phenyl moiety, has been identified as a potent dual kinase inhibitor of ALK and EGFR. This compound has shown significant inhibition of proliferation in non-small cell lung cancer (NSCLC) cell lines.[3]

Mechanism of Action

The anticancer effects of these derivatives are attributed to their ability to induce cell cycle arrest and apoptosis.[1][2]

Cell Cycle Arrest and Apoptosis

Cellular mechanistic studies on the potent derivative 4j in MIA PaCa-2 cells revealed that it induces cell cycle arrest at the G2/M phase and promotes apoptosis.[1][2] This indicates that the compound interferes with the mitotic progression of cancer cells, ultimately leading to programmed cell death.

The following diagram illustrates the proposed mechanism of action for compound 4j .

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of (5-Chloro-2-methoxyphenyl)methanamine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated pharmacological profile of (5-Chloro-2-methoxyphenyl)methanamine analogs. Based on extensive analysis of structurally related compounds, particularly 2,5-disubstituted phenethylamines, it is projected that this class of molecules will primarily interact with serotonin 5-HT2A and 5-HT2C receptors as agonists. This document outlines the key experimental protocols required to characterize these interactions, including radioligand binding assays and functional assessments of G-protein coupled receptor (GPCR) activation. Detailed methodologies, data presentation templates, and visual representations of signaling pathways and experimental workflows are provided to guide researchers in the comprehensive evaluation of these novel compounds.

Introduction

This compound and its analogs represent a novel chemical scaffold with potential for modulating central nervous system (CNS) targets. The structural motif, a substituted phenethylamine, is a well-established pharmacophore for a variety of biogenic amine receptors. Notably, compounds with a 2,5-substitution pattern on the phenyl ring are known to exhibit high affinity and agonist activity at serotonin 5-HT2 subfamily receptors. Therefore, it is hypothesized that this compound analogs will display a similar pharmacological profile, primarily targeting 5-HT2A and 5-HT2C receptors. This guide provides the foundational information and experimental framework necessary to investigate this hypothesis and fully characterize the pharmacological properties of this compound class.

Predicted Pharmacological Profile

Based on structure-activity relationships (SAR) of analogous 2,5-dimethoxyphenethylamines, the primary pharmacological targets for this compound analogs are predicted to be the serotonin 5-HT2A and 5-HT2C receptors. Interaction with other monoamine receptors, such as dopamine and adrenergic receptors, is possible but likely to be of lower affinity.

Data Presentation: Quantitative Pharmacological Parameters

The following tables provide a structured template for the presentation of key quantitative data that should be obtained to define the pharmacological profile of this compound analogs.

Table 1: Radioligand Binding Affinities (Ki) of this compound Analogs at Key Monoamine Receptors

| Compound ID | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT2B (Ki, nM) | D2 (Ki, nM) | α2A (Ki, nM) |

| Analog 1 | Data | Data | Data | Data | Data |

| Analog 2 | Data | Data | Data | Data | Data |

| Analog 3 | Data | Data | Data | Data | Data |

| Reference | Data | Data | Data | Data | Data |

Table 2: Functional Potency (EC50) and Efficacy (% of 5-HT) of this compound Analogs at 5-HT2A and 5-HT2C Receptors

| Compound ID | 5-HT2A EC50 (nM) | 5-HT2A Efficacy (%) | 5-HT2C EC50 (nM) | 5-HT2C Efficacy (%) |

| Analog 1 | Data | Data | Data | Data |

| Analog 2 | Data | Data | Data | Data |

| Analog 3 | Data | Data | Data | Data |

| 5-HT | Data | 100 | Data | 100 |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Ki) of the test compounds for the human 5-HT2A and 5-HT2C receptors.

3.1.1. Materials

-

Cell Membranes: Commercially available or prepared from cell lines stably expressing the human 5-HT2A or 5-HT2C receptor.

-

Radioligand: [3H]Ketanserin for 5-HT2A receptors and [3H]Mesulergine for 5-HT2C receptors.

-

Non-specific Binding Ligand: Mianserin or another appropriate unlabeled antagonist at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Serial dilutions of this compound analogs.

-

Instrumentation: Scintillation counter.

3.1.2. Procedure

-

Prepare cell membrane homogenates in assay buffer.

-

In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding ligand.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the bound radioactivity using a scintillation counter.

3.1.3. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: Calcium Mobilization

This protocol measures the ability of the test compounds to activate Gq-coupled receptors like 5-HT2A and 5-HT2C, leading to an increase in intracellular calcium.

3.2.1. Materials

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A or 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar indicator.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compounds: Serial dilutions of this compound analogs.

-

Reference Agonist: Serotonin (5-HT).

-

Instrumentation: Fluorescence plate reader with automated injection capabilities.

3.2.2. Procedure

-

Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye by incubating them in a dye solution for 30-60 minutes at 37°C.[1]

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject the test compounds or reference agonist into the wells and immediately begin recording the fluorescence intensity over time.

3.2.3. Data Analysis

-

Calculate the change in fluorescence for each well by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the change in fluorescence against the logarithm of the compound concentration.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.[1]

-

Determine the efficacy of the test compounds as a percentage of the maximal response produced by the reference agonist, 5-HT.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway for 5-HT2A/2C receptors and the general workflow for a functional GPCR assay.

5-HT2A/2C Receptor Signaling Pathway

Caption: Gq-protein coupled signaling cascade for 5-HT2A/2C receptors.

Experimental Workflow for a GPCR Functional Assay

Caption: Generalized workflow for a cell-based GPCR functional assay.

Conclusion

The this compound scaffold holds promise for the development of novel CNS-active agents, with a strong likelihood of activity at serotonin 5-HT2A and 5-HT2C receptors. This technical guide provides the necessary framework for the systematic pharmacological evaluation of analogs based on this core structure. By following the detailed experimental protocols and utilizing the provided data presentation formats, researchers can efficiently characterize the binding affinities, functional potencies, and signaling pathways of these compounds, thereby elucidating their therapeutic potential.

References

Methodological & Application

Synthesis Protocol for (5-Chloro-2-methoxyphenyl)methanamine: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (5-Chloro-2-methoxyphenyl)methanamine, a key building block in pharmaceutical and agrochemical research. Two primary synthetic routes are presented: the reductive amination of 5-chloro-2-methoxybenzaldehyde and the reduction of 5-chloro-2-methoxybenzonitrile. These protocols are designed to be clear, concise, and reproducible for researchers in drug development and organic synthesis.

Introduction

This compound, also known as 5-chloro-2-methoxybenzylamine, is a valuable primary amine intermediate. Its structure, featuring a chlorinated and methoxylated phenyl ring, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. This document outlines two reliable methods for its preparation, providing detailed procedural steps, reagent information, and safety precautions.

Synthesis Pathways

Two common and effective pathways for the synthesis of this compound are detailed below.

Route 1: Reductive Amination of 5-Chloro-2-methoxybenzaldehyde

This one-pot reaction involves the formation of an imine intermediate from 5-chloro-2-methoxybenzaldehyde and ammonia, which is then reduced in situ to the desired primary amine. This method is often favored for its operational simplicity and the use of readily available reagents.

Route 2: Reduction of 5-Chloro-2-methoxybenzonitrile

Experimental Protocols

Protocol 1: Reductive Amination of 5-Chloro-2-methoxybenzaldehyde

Materials:

-

5-Chloro-2-methoxybenzaldehyde

-

Aqueous ammonia (25-28%)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2-methoxybenzaldehyde (1.0 eq) in methanol (if using NaBH₄) or dichloromethane (if using NaBH(OAc)₃).

-

Add aqueous ammonia (10-20 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 - 2.0 eq) or sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Protocol 2: Reduction of 5-Chloro-2-methoxybenzonitrile with LiAlH₄

Materials:

-

5-Chloro-2-methoxybenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Sodium sulfate decahydrate (Glauber's salt) or a sequential quench with water and NaOH solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment.

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 5-chloro-2-methoxybenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to 0 °C.

-

Work-up: Carefully and slowly add water (x mL, where x is the mass of LiAlH₄ in grams) dropwise to quench the excess LiAlH₄. This is followed by the dropwise addition of 15% aqueous NaOH (x mL) and then water (3x mL). Alternatively, carefully add Glauber's salt until the evolution of hydrogen gas ceases.

-

Stir the resulting slurry at room temperature for 30 minutes.

-

Filter the solid aluminum salts through a pad of Celite and wash the filter cake with THF or ethyl acetate.

-

Combine the filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography or vacuum distillation.

Data Presentation

| Parameter | Route 1: Reductive Amination | Route 2: Reduction of Nitrile |

| Starting Material | 5-Chloro-2-methoxybenzaldehyde | 5-Chloro-2-methoxybenzonitrile |

| Key Reagents | Ammonia, NaBH₄ or NaBH(OAc)₃ | Lithium aluminum hydride (LiAlH₄) |

| Solvent | Methanol or Dichloromethane | Anhydrous THF or Diethyl Ether |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux |

| Typical Yield | 60-85% | 70-90% |

| Purity (after purification) | >98% | >98% |

Note: Yields are typical and may vary depending on the specific reaction conditions and scale.

Mandatory Visualizations

Caption: Synthetic routes to this compound.

Safety Precautions

-

General: All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, flammable, and water-sensitive reagent. It can ignite upon contact with water or moist air. Handle it under an inert atmosphere (nitrogen or argon). Use appropriate fire-extinguishing media (e.g., dry sand, Class D fire extinguisher); do not use water or carbon dioxide.

-

Sodium Borohydride (NaBH₄): While less reactive than LiAlH₄, NaBH₄ is still a flammable solid and can react with water to produce flammable hydrogen gas.

-

Solvents: Anhydrous solvents should be used where specified, as water can react with the reagents. Diethyl ether and THF are highly flammable.

-

Acids and Bases: Handle concentrated acids and bases with care.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity. The following are typical characterization data:

-

¹H NMR (CDCl₃): δ (ppm) ~3.8-3.9 (s, 3H, OCH₃), ~3.9-4.0 (s, 2H, CH₂), ~6.7-6.8 (d, 1H, Ar-H), ~7.1-7.2 (dd, 1H, Ar-H), ~7.2-7.3 (d, 1H, Ar-H). The amine protons (NH₂) typically appear as a broad singlet.

-

¹³C NMR (CDCl₃): δ (ppm) ~40-42 (CH₂), ~55-56 (OCH₃), ~110-112 (Ar-CH), ~125-127 (Ar-C), ~127-129 (Ar-CH), ~129-131 (Ar-CH), ~130-132 (Ar-C), ~155-157 (Ar-C).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₀ClNO, MW: 171.62 g/mol ). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.

-

Infrared (IR) Spectroscopy: Characteristic peaks include N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic groups, and C-O stretching for the methoxy group.

Conclusion

The synthesis of this compound can be successfully achieved through either reductive amination of the corresponding benzaldehyde or reduction of the benzonitrile. The choice of method will depend on the availability of starting materials, scale of the reaction, and the desired impurity profile. The protocols provided in this document are robust and can be adapted for various research and development needs. Proper safety precautions must be followed, especially when handling highly reactive reagents like lithium aluminum hydride. The final product should be thoroughly characterized to ensure its identity and purity.

Application Notes and Protocols: Synthesis of (5-Chloro-2-methoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-methoxyphenyl)methanamine is a primary amine of significant interest in medicinal chemistry and drug development. It serves as a key building block for the synthesis of various pharmaceutical compounds. The structural features of this molecule, including the chlorinated and methoxylated phenyl ring, are often incorporated into lead compounds to modulate their biological activity, metabolic stability, and pharmacokinetic properties. The synthesis of this amine is most commonly achieved through the reductive amination of 5-chloro-2-methoxybenzaldehyde. This document provides a detailed overview of the reaction mechanism, experimental protocols, and relevant data for the synthesis of this compound.

Reaction Mechanism: Reductive Amination

The formation of this compound from 5-chloro-2-methoxybenzaldehyde proceeds via a two-step reductive amination mechanism.[1]

-

Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 5-chloro-2-methoxybenzaldehyde. This is typically acid-catalyzed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate yields a protonated imine (iminium ion).

-

Reduction: The iminium ion is then reduced to the corresponding primary amine by a reducing agent. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[2] The choice of the reducing agent is critical, as it must selectively reduce the imine in the presence of the starting aldehyde.[3]

Experimental Data

The following table summarizes representative quantitative data for the synthesis of this compound and analogous reductive amination reactions.

| Starting Material | Amine Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 5-Chloro-2-methoxybenzaldehyde | Aqueous Ammonia (25-28 wt.%) | Pt/C | Isopropanol | 80 | 15 | High (Specific yield not stated) | [4] |

| Benzaldehyde | Aqueous Ammonia | Zinc powder | Water | Room Temp | 24 | 69-72 | [1] |

| Benzaldehyde | Ammonium acetate | Sodium borohydride | Methanol | Not specified | 0.5 | 84 | [5] |

| p-Anisaldehyde | n-Butylamine | Co-containing composite / H₂ | Methanol | 100 | 4 | 72-96 | [6] |

| p-Chlorobenzaldehyde | n-Butylamine | Co-containing composite / H₂ | Methanol | 100 | 4 | 60-89 | [6] |

Experimental Protocols

Below are detailed protocols for the synthesis of this compound via reductive amination.

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is a representative procedure based on the reductive amination of aromatic aldehydes.

Materials:

-

5-Chloro-2-methoxybenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 5-chloro-2-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq).

-

Dissolve the solids in methanol (approximately 0.2 M concentration of the aldehyde).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Catalytic Reductive Amination using Hydrogen

This protocol is based on catalytic hydrogenation methods for the synthesis of primary amines.

Materials:

-

5-Chloro-2-methoxybenzaldehyde

-

Aqueous ammonia (25-28 wt.%)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

High-pressure reactor (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a high-pressure reactor vessel, combine 5-chloro-2-methoxybenzaldehyde (1.0 eq) and a solution of aqueous ammonia in methanol or ethanol.

-

Add a catalytic amount of 10% Pd/C (typically 1-5 mol% of the aldehyde).

-

Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) with vigorous stirring.

-

Maintain the reaction under these conditions for several hours until the uptake of hydrogen ceases.

-

Monitor the reaction progress by analyzing aliquots via GC-MS or LC-MS.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol or ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation under reduced pressure or by column chromatography to yield this compound.

Visualizations

References

- 1. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. echemi.com [echemi.com]

- 4. ias.ac.in [ias.ac.in]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]

Characterization of (5-Chloro-2-methoxyphenyl)methanamine: A Guide to Analytical Techniques

Abstract

This document provides detailed application notes and protocols for the analytical characterization of (5-Chloro-2-methoxyphenyl)methanamine, a key intermediate in pharmaceutical synthesis. The methods described herein are essential for identity confirmation, purity assessment, and stability testing in research, development, and quality control settings. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of chromatographic and spectroscopic techniques, complete with experimental protocols and data interpretation.

Introduction

This compound is a substituted benzylamine derivative with significant applications in the synthesis of pharmacologically active molecules. Its purity and structural integrity are critical for the quality and efficacy of the final drug product. Therefore, robust analytical methods are required for its comprehensive characterization. This application note details the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis for the analysis of this compound.

Chromatographic Methods

Chromatographic techniques are fundamental for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity determination and assay of this compound. A reverse-phase method is typically employed.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 225 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of mobile phase.

Data Presentation:

| Parameter | Value |

| Compound | This compound |

| Retention Time (Rt) | ~ 5.8 min (typical) |

| Purity (by area %) | > 99.0% |

Logical Workflow for HPLC Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile impurities and for confirming the molecular weight of the analyte.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.[1]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

-

Mass Spectrometer: Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like Dichloromethane.

Data Presentation:

| Parameter | Value |

| Compound | This compound |

| Molecular Weight | 171.62 g/mol |

| Molecular Ion (M+) | m/z 171/173 (due to Cl isotope) |

| Key Fragment Ions | m/z 156, 142, 107, 77 (predicted) |

Logical Workflow for GC-MS Analysis:

Spectroscopic Methods

Spectroscopic methods are crucial for the structural elucidation and confirmation of the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Techniques: ¹H NMR, ¹³C NMR.

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated solvent.

Data Presentation (Predicted Chemical Shifts):

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Ar-H | 6.8 - 7.3 | m | 3H | Aromatic Protons |

| -OCH₃ | ~ 3.8 | s | 3H | Methoxy Protons |

| -CH₂- | ~ 3.7 | s | 2H | Methylene Protons |

| -NH₂ | ~ 1.5 (broad) | s | 2H | Amine Protons |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Ar-C | 110 - 158 | Aromatic Carbons |

| -OCH₃ | ~ 55 | Methoxy Carbon |

| -CH₂- | ~ 40 | Methylene Carbon |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Scan Range: 4000 - 400 cm⁻¹.

Data Presentation (Expected Absorption Bands):

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Primary amine |

| C-H Stretch (Ar) | 3000 - 3100 | Aromatic C-H |

| C-H Stretch (Al) | 2850 - 3000 | Aliphatic C-H |

| C=C Stretch | 1450 - 1600 | Aromatic ring |